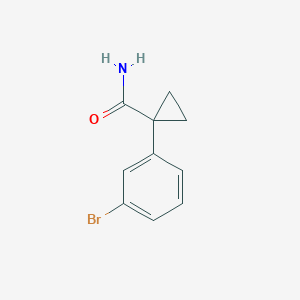

1-(3-Bromophenyl)cyclopropane-1-carboxamide

Descripción general

Descripción

The compound "1-(3-Bromophenyl)cyclopropane-1-carboxamide" is a cyclopropane derivative characterized by the presence of a bromophenyl group and a carboxamide functionality. Cyclopropane derivatives are known for their interesting chemical properties and potential biological activities, which make them valuable in medicinal chemistry and organic synthesis .

Synthesis Analysis

The synthesis of cyclopropane derivatives can involve Michael initiated ring closure reactions, as seen in the formation of cyclopropane lactones and functionalized cyclopropanes from bromoacrylic acid derivatives . Another approach includes the condensation of cyclopropane-1-carboxylic acid with amines, as demonstrated in the synthesis of a compound with antiproliferative activity against cancer cell lines . Additionally, multi-step nucleophilic substitution reactions followed by ester hydrolysis have been employed to synthesize N-substituted cyclopropane-1-carboxamide derivatives .

Molecular Structure Analysis

The molecular structure of cyclopropane derivatives can be quite complex, with the possibility of forming hydrogen-bonded dimers in the crystal structure, as observed in the case of trans-1-cyano-2-phenylcyclopropanecarboxamide . The carboxamide group can adopt various conformations, influencing the overall molecular geometry and the potential for intermolecular interactions.

Chemical Reactions Analysis

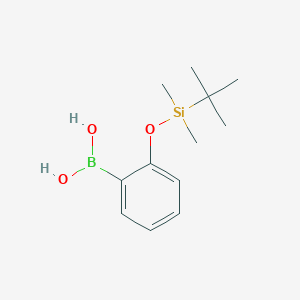

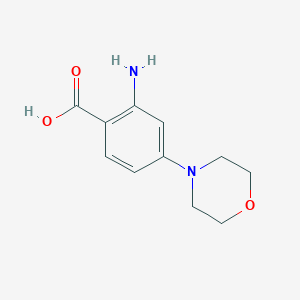

Cyclopropane rings are known to undergo ring-opening reactions under certain conditions. For instance, the reaction of cyclopropane with bromine can lead to the opening of the ring, as observed in the synthesis of bromophenol derivatives . These derivatives have shown inhibitory activity against enzymes like carbonic anhydrase and acetylcholinesterase, which are targets for treating diseases such as Alzheimer's and Parkinson's .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropane derivatives are influenced by their molecular structure. The presence of substituents like the bromophenyl group and carboxamide functionality can affect properties such as solubility, melting point, and reactivity. The crystal structures of cyclopropane derivatives can reveal selective inclusion modes and host-guest interactions, as seen in the inclusion compounds of cyclopropane-1,2-dicarboxylic acid hosts with ethanol guests . These interactions are crucial for understanding the compound's behavior in different environments and potential applications in materials science.

Aplicaciones Científicas De Investigación

Specific Scientific Field

This application falls under the field of Medicinal Chemistry Research .

Summary of the Application

“1-(3-Bromophenyl)cyclopropane-1-carboxamide” analogs have been used in the development of NLRP3 inflammasome inhibitors . These inhibitors are designed, synthesized, and evaluated to develop diversified analogs based on the N - (phenylcarbamoyl)benzenesulfonamide scaffold .

Methods of Application or Experimental Procedures

The study involved chemical modifications of the sulfonylurea linker, either by simply changing over the position of carbonyl and sulfonyl group or structurally flexibly inserting a cyclopropyl group . This led to the identification of several more potent and diversified NLRP3 antagonists .

Results or Outcomes

The compounds developed exhibited low cytotoxicity and weak effects on the generation of NO and TNF-a . These findings may serve as good starting points for the development of more potent NLRP3 inflammasome inhibitors as valuable pharmacological probes or potential drug candidates .

2. Application in Chiral Compound Synthesis

Specific Scientific Field

This application falls under the field of Organic Chemistry , specifically in the synthesis of chiral compounds .

Summary of the Application

Enantiomerically enriched cyclopropyl ethers, amines, and cyclopropylazole derivatives possessing three stereogenic carbon atoms in a small cycle are obtained via the diastereoselective, formal nucleophilic substitution of chiral, non-racemic bromocyclopropanes .

Methods of Application or Experimental Procedures

The key feature of this methodology is the utilization of the chiral center of the cyclopropene intermediate, which governs the diastereoselectivity of the reaction .

Results or Outcomes

This method allows for the preparation of chiral cyclopropyl derivatives, which are valuable in the synthesis of complex organic molecules .

Safety And Hazards

The safety and hazards associated with “1-(3-Bromophenyl)cyclopropane-1-carboxamide” are not explicitly detailed in the available resources. It’s always recommended to handle chemical compounds with appropriate safety measures. For specific safety information, it would be best to refer to the Material Safety Data Sheet (MSDS) for this compound .

Propiedades

IUPAC Name |

1-(3-bromophenyl)cyclopropane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO/c11-8-3-1-2-7(6-8)10(4-5-10)9(12)13/h1-3,6H,4-5H2,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYCUXFZMAUTWTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC(=CC=C2)Br)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50610416 | |

| Record name | 1-(3-Bromophenyl)cyclopropane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50610416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Bromophenyl)cyclopropane-1-carboxamide | |

CAS RN |

597563-13-8 | |

| Record name | 1-(3-Bromophenyl)cyclopropane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50610416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

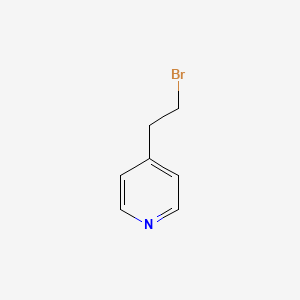

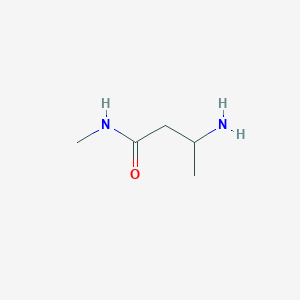

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(2-Methoxyethyl)pyrrolidin-3-YL]-N-methylmethanamine](/img/structure/B1287107.png)